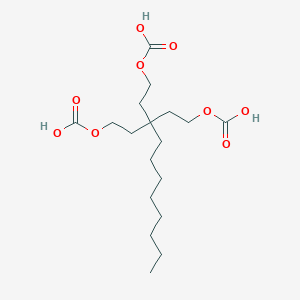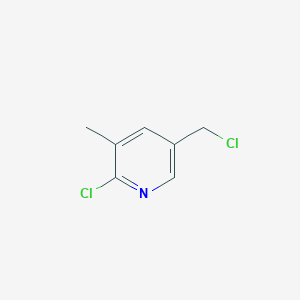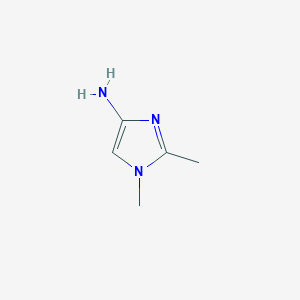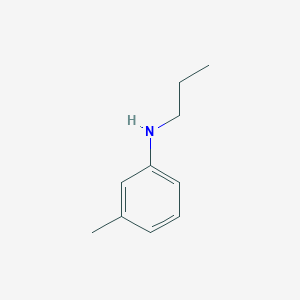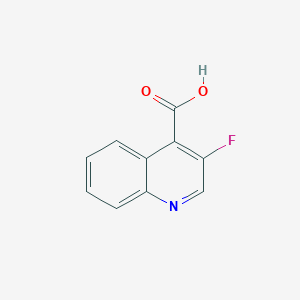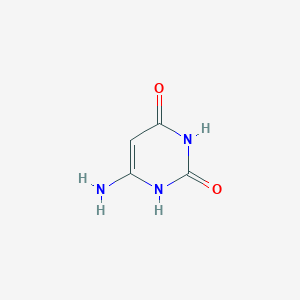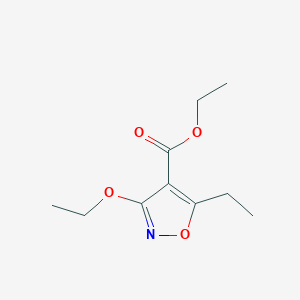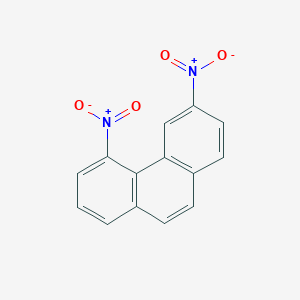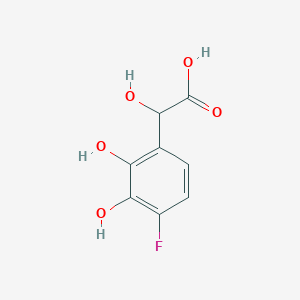
2-(2-Methylpyridin-3-yl)acetonitrile
概要
説明
“2-(2-Methylpyridin-3-yl)acetonitrile” is a biochemical used for proteomics research . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol .
Synthesis Analysis
The synthesis of 2-methylnicotinonitriles, which are similar to the compound , has been achieved through the degenerate ring transformation of N-substituted pyridinium salts . Another method involves the use of acetonitrile and organocobalt in a two-layer reactor, continuously feeding dried and cleaned ethyne gas until it is not absorbed .Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-3-yl)acetonitrile” is represented by the formula C8H8N2 .科学的研究の応用
Synthesis of 2-Methylpyridines
2-Methylpyridines are synthesized using a simplified bench-top continuous flow setup, which is a greener alternative to conventional batch reaction protocols. This method is significant for producing α-methylated pyridines with high selectivity and yields suitable for further use without additional purification .
Medicinal Chemistry
In medicinal chemistry, 2-methylpyridines serve as key intermediates. The α-methylation of substituted pyridines to produce 2-methylpyridines is crucial for developing robust methods that provide high conversion and regioselectivity .
Proteomics Research
2-(2-Methylpyridin-3-yl)acetonitrile is used in proteomics research as a biochemical. Its molecular properties facilitate the study of protein structures, functions, and interactions .
Green Chemistry
The compound is involved in green chemistry practices by enabling reactions that reduce waste, avoid work-up procedures, and shorten reaction times. This aligns with the principles of sustainable and environmentally friendly chemical processes .
Flow Chemistry
The compound is utilized in flow chemistry applications, where reactions are conducted in a continuous flow rather than in batch processes. This approach offers advantages such as increased safety and efficiency .
Agrochemicals
Methylpyridines, including those derived from 2-(2-Methylpyridin-3-yl)acetonitrile, are valuable in the agrochemical industry for the synthesis of pesticides and herbicides .
Fine Chemicals Industry
The fine chemicals industry benefits from the use of methylpyridines in the synthesis of various specialty chemicals that require precise and selective reactions .
Polymer Synthesis
In polymer synthesis, 2-methylpyridines are used to create polymers with specific properties. The ability to control the methylation of pyridines is essential for designing polymers with desired characteristics .
Safety and Hazards
特性
IUPAC Name |
2-(2-methylpyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGVSUGWTHGNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-3-yl)acetonitrile | |
CAS RN |
101166-73-8 | |
| Record name | 2-(2-methylpyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
